Selectivity of 4‑(Phenylsulfonyl)piperidine Core for 5‑HT2A Over 5‑HT2C and Other Receptors
The 4‑(phenylsulfonyl)piperidine scaffold, which forms the core of the target compound, has been shown to deliver high selectivity for the 5‑HT2A receptor over the closely related 5‑HT2C subtype. In a series of acyclic sulfones, the prototype N‑(2‑(2,4‑difluorophenyl)ethyl)‑4‑(phenylsulfonyl)piperidine (compound 12) demonstrated a >100‑fold selectivity window for 5‑HT2A (Ki = 0.9 nM) versus 5‑HT2C (Ki = 97 nM) [1]. This selectivity is attributed to the specific spatial orientation of the phenylsulfonyl group and the piperidine nitrogen substituent. The quinolin-2-yl methanone target compound retains this proven pharmacophore, distinguishing it from non‑sulfonyl piperidine‑quinoline analogs or from 4‑sulfonyl isomers that lack the same conformational restraint.
| Evidence Dimension | Binding affinity (Ki) for 5-HT2A vs. 5-HT2C receptors |
|---|---|
| Target Compound Data | Prototype 4-(phenylsulfonyl)piperidine (compound 12): Ki (5-HT2A) = 0.9 nM; Ki (5-HT2C) = 97 nM [1] |
| Comparator Or Baseline | 5-HT2C receptor binding; selectivity over other aminergic receptors in a panel screening [1] |
| Quantified Difference | >100-fold selectivity for 5-HT2A over 5-HT2C |
| Conditions | Radioligand binding assays using cloned human receptors expressed in HEK293 cells, with [3H]ketanserin (5-HT2A) and [3H]mesulergine (5-HT2C) |
Why This Matters
For researchers developing CNS therapeutics or probing 5-HT2A receptor function, this selectivity profile reduces off-target pharmacology, a key criterion for compound selection.
- [1] Fletcher, S. R.; et al. 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. J. Med. Chem. 2002, 45, 2490–2501. View Source
